molecular formula C10H11BrN2O2S B5776705 5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide

5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide

Cat. No. B5776705
M. Wt: 303.18 g/mol
InChI Key: BDOYDUDXLSFJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as BCTF and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of BCTF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BCTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. BCTF has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
BCTF has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. BCTF has also been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BCTF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. BCTF has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using BCTF in lab experiments. BCTF has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of BCTF is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BCTF. One potential direction is to investigate the potential of BCTF as a chemotherapeutic agent for various types of cancer. Another potential direction is to investigate the potential of BCTF as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of BCTF and its potential applications in the field of medicine.

Synthesis Methods

The synthesis method of BCTF involves the reaction of 2-furoyl chloride with pyrrolidine-1-carbodithioic acid to form 5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction is then allowed to proceed at room temperature for several hours, after which the product is extracted and purified.

Scientific Research Applications

BCTF has been extensively studied for its potential applications in scientific research. It has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. BCTF has been shown to have anticancer properties and has been used in research studies to investigate its potential as a chemotherapeutic agent. It has also been used in research studies to investigate its potential as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

5-bromo-N-(pyrrolidine-1-carbothioyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2S/c11-8-4-3-7(15-8)9(14)12-10(16)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOYDUDXLSFJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.